4-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(2-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(4-nitrophenyl)methylidene]benzohydrazide
Uniqueness
4-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-6-7-18-12(9)8-14-15-13(17)10-2-4-11(16)5-3-10/h2-8,16H,1H3,(H,15,17)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNEGLZJKMKSA-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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